molecular formula C9H11N5O4 B3265882 3'-Hydroxy-D-sepiapterin CAS No. 41230-32-4

3'-Hydroxy-D-sepiapterin

Cat. No. B3265882
CAS RN: 41230-32-4
M. Wt: 253.22 g/mol
InChI Key: QHNIUIKIRXYAAW-SCSAIBSYSA-N
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Description

3’-Hydroxy-D-sepiapterin is a chemical compound used as a standard when measuring levels of 3’-hydroxy-D-sepiapterin . It has a molecular weight of 253.2 and a molecular formula of C9H11N5O4 . It is particularly useful when measuring urine levels of 3’-hydroxy-D-sepiapterin, which are elevated in patients suffering from dihydropterin deficiency (phenylketonuria) .


Chemical Reactions Analysis

While the specific chemical reactions involving 3’-Hydroxy-D-sepiapterin are not detailed in the search results, it is known that sepiapterin can be metabolized into tetrahydrobiopterin via a salvage pathway .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Hydroxy-D-sepiapterin are not clearly outlined in the search results. It is known that it has a molecular weight of 253.2 and a molecular formula of C9H11N5O4 .

Scientific Research Applications

1. Cancer Research

3'-Hyydroxy-D-sepiapterin, as a form of sepiapterin, has been studied for its role in modulating cell proliferation and migration in cancer. A study found that sepiapterin can inhibit cell proliferation and migration in ovarian cancer cells through a mechanism that involves the down-regulation of p70S6K-dependent VEGFR-2 expression (Cho et al., 2011). Another study reported that sepiapterin affects the proliferation and migration of lung cancer cells, demonstrating that it might play different roles in regulation of cellular fates depending on the status of p53 expression in lung cancer (Cho, Choi, & Seo, 2011).

2. Biochemical Production

Research has been conducted on optimizing the production of sepiapterin using recombinant Escherichia coli. This approach enhances the production of sepiapterin, a precursor for tetrahydrobiopterin (BH4) biosynthesis, in a controlled environment (Park, Lee, Jang, & Kim, 2015).

3. Neurological Disorders

Sepiapterin reductase deficiency, which affects the synthesis of tetrahydrobiopterin (a cofactor for various hydroxylases), has been linked to various neurological disorders. Studies have explored its connection to disorders like Parkinson's disease (Tobin et al., 2007), and its potential as a treatment target in dopa-responsive dystonia and other neurotransmitter-related disorders (Blau, Bonafė, & Thöny, 2001).

4. Cardiovascular Research

Studies have also explored the role of sepiapterin in cardiovascular health. For example, research has investigated its effects on vascular endothelial growth factor-A-induced proliferation and adhesion in human umbilical vein endothelial cells, suggesting its potential role in regulating angiogenesis (Kim, Cho, Kim, Kim, Choi, & Seo, 2011).

Safety and Hazards

In case of accidental release, personal protective equipment should be used and dust formation should be avoided . Firefighters should wear self-contained breathing apparatus if necessary .

Future Directions

PTC Therapeutics has announced the submission of the sepiapterin MAA for the treatment of PKU to the European Medicines Agency . The company expects to submit the sepiapterin NDA to the FDA no later than the third quarter of 2024 . Submissions in 2024 are planned in a number of additional key countries where PTC has existing rare disease commercial infrastructure including Brazil and Japan .

properties

IUPAC Name

2-amino-6-[(2R)-2,3-dihydroxypropanoyl]-7,8-dihydro-3H-pteridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,15-16H,1-2H2,(H4,10,11,13,14,18)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNIUIKIRXYAAW-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)C(=O)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)C(=O)[C@@H](CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Hydroxy-D-sepiapterin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Hydroxy-D-sepiapterin
Reactant of Route 2
3'-Hydroxy-D-sepiapterin
Reactant of Route 3
3'-Hydroxy-D-sepiapterin
Reactant of Route 4
3'-Hydroxy-D-sepiapterin
Reactant of Route 5
3'-Hydroxy-D-sepiapterin
Reactant of Route 6
3'-Hydroxy-D-sepiapterin

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